
7-Fluoro-3-hydroxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-3-hydroxyquinolin-2(1H)-one is a fluorinated derivative of quinolin-2(1H)-one Quinolin-2(1H)-one compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-hydroxyquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with aniline and p-fluoroaniline.
Doebner-Miller Synthesis: Aniline and p-fluoroaniline undergo the Doebner-Miller synthesis to form 1,2,3,4-tetrahydroquinoline-2-carboxylic acid and its 7-fluoro derivative.
Oxidation and Reduction: The tetrahydroquinoline derivatives are then oxidized using selenium dioxide and reduced to form the desired quinolin-2(1H)-one structure.
N-nitrosation and Cyclisation: The final step involves N-nitrosation using sodium nitrite and concentrated hydrochloric acid, followed by cyclisation with trifluoroacetic anhydride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
7-Fluoro-3-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolin-2(1H)-one derivatives depending on the nucleophile used.
科学的研究の応用
7-Fluoro-3-hydroxyquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antineoplastic, anti-inflammatory, and anticonvulsant activities.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: Its biological activity is explored in various assays to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 7-fluoro-3-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. For example, it may inhibit specific enzymes involved in microbial growth or modulate inflammatory pathways .
類似化合物との比較
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid: A precursor in the synthesis of 7-fluoro-3-hydroxyquinolin-2(1H)-one.
3-Hydroxy-4,5-dihydro[1,2,3]oxadiazolo[3,4-a]quinolin-10-ium: Another quinoline derivative with similar biological activities.
Uniqueness
This compound is unique due to the presence of the fluorine atom at the 7th position, which significantly enhances its chemical stability, biological activity, and electronic properties compared to non-fluorinated quinolin-2(1H)-one derivatives.
特性
分子式 |
C9H6FNO2 |
|---|---|
分子量 |
179.15 g/mol |
IUPAC名 |
7-fluoro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-5-3-8(12)9(13)11-7(5)4-6/h1-4,12H,(H,11,13) |
InChIキー |
DIUYMCVADDVTRZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




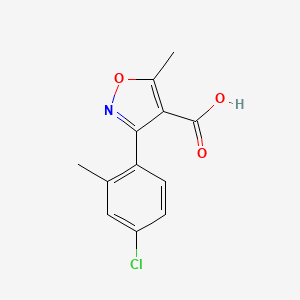


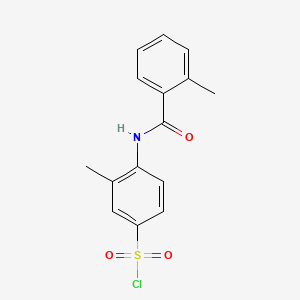
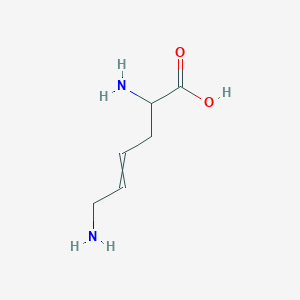
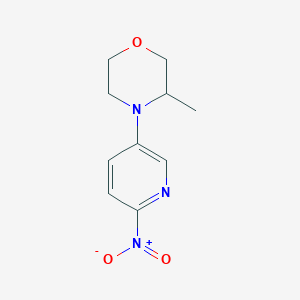
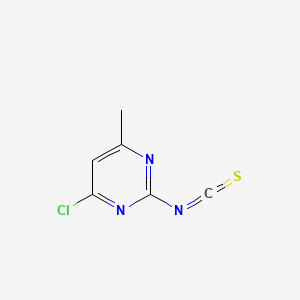
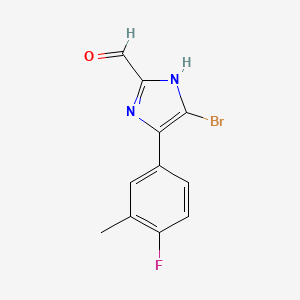
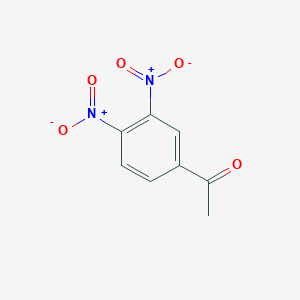
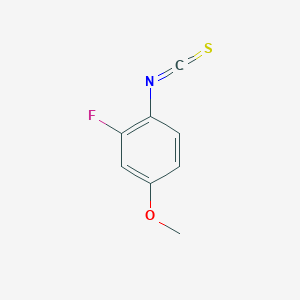
![3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13694830.png)

